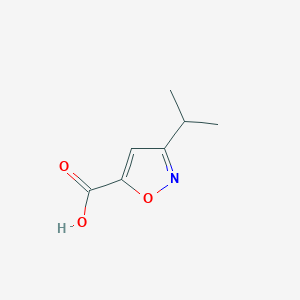

3-isopropylisoxazole-5-carboxylic acid

説明

Significance of the Isoxazole (B147169) Heterocycle in Chemical Sciences

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science. ajrconline.orgnih.govnih.gov Its structural rigidity and capacity for diverse substitutions make it a versatile component in the design of new chemical entities. nih.govrsc.org The isoxazole nucleus is found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govrsc.orgrsc.org This has spurred extensive research into the synthesis and functionalization of isoxazole derivatives. nih.govrsc.org The development of novel synthetic strategies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, has further expanded the accessibility and diversity of isoxazole-containing molecules. rsc.org

Overview of Carboxylic Acid Functionality in Molecular Design

The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry and plays a critical role in molecular design, particularly in the pharmaceutical industry. nih.govnumberanalytics.com Its ability to act as a hydrogen bond donor and acceptor, as well as its acidic nature, allows it to form strong interactions with biological targets like enzymes and receptors. numberanalytics.comresearchgate.net This functionality can significantly influence a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). numberanalytics.com Furthermore, the carboxyl group can be readily converted into a variety of other functional groups, such as esters and amides, providing a versatile handle for the synthesis of complex molecules and libraries of compounds for screening purposes. acs.orgacs.org

Research Trajectory of 3-Isopropylisoxazole-5-carboxylic Acid in Contemporary Chemical Literature

This compound, with the CAS number 14633-22-8, has emerged as a compound of interest in various research and development endeavors. synhet.commanchesterorganics.com It serves as a key intermediate in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. synhet.com Research has indicated its potential as an inhibitor of voltage-gated calcium channels, suggesting possible applications in the management of neuropathic pain by reducing neuronal excitability. biosynth.com The synthesis of this compound and its derivatives is an active area of investigation, with various methods being explored to achieve efficient and selective production. chemicalbook.comnih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 3-propan-2-yl-1,2-oxazole-5-carboxylic acid |

| CAS Number | 14633-22-8 |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| SMILES | CC(C)C1=NOC(=C1)C(=O)O |

This table is based on data from available chemical databases. synhet.combiosynth.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-propan-2-yl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(2)5-3-6(7(9)10)11-8-5/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOKWSOCMUDVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349592 | |

| Record name | 3-Isopropyl-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14633-22-8 | |

| Record name | 3-(1-Methylethyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14633-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropyl-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Isopropylisoxazole 5 Carboxylic Acid and Its Analogs

Strategies for Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring is a pivotal step in the synthesis of 3-isopropylisoxazole-5-carboxylic acid and its derivatives. Various synthetic strategies have been developed, broadly categorized into cycloaddition, condensation, and rearrangement reactions.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and widely used methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. rsc.orgnanobioletters.com This approach offers a high degree of regioselectivity and is amenable to creating a diverse range of substituted isoxazoles. sciforum.net

The reaction of nitrile oxides with terminal alkynes is a classic and efficient route to 3,5-disubstituted isoxazoles. nih.govrsc.org The nitrile oxides are typically generated in situ from the corresponding aldoximes through oxidation or from hydroximoyl chlorides via dehydrohalogenation. sciforum.netnih.gov Various oxidants, including hypervalent iodine reagents, have been shown to be effective for the in situ generation of nitrile oxides from oximes. sciforum.netrsc.org

Recent advancements have focused on developing more environmentally friendly and scalable methods. For instance, solvent-free mechanochemical approaches using ball-milling have been developed for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, offering moderate to excellent yields and reduced waste. nih.gov Copper-catalyzed cycloaddition reactions also provide a reliable and highly regioselective pathway to 3,5-disubstituted isoxazoles. organic-chemistry.org

The table below summarizes representative examples of nitrile oxide-alkyne cycloaddition reactions for the synthesis of isoxazole derivatives.

| Nitrile Oxide Precursor | Alkyne | Catalyst/Reagent | Conditions | Product | Yield (%) | Ref |

| (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride | Phenylacetylene | Cu/Al2O3 | Ball-milling | 3-(4-nitrophenyl)-5-phenylisoxazole | 90 | nih.gov |

| Benzaldehyde oxime | Phenylacetylene | [Bis(trifluoroacetoxy)iodo]benzene | MeOH/H2O | 3,5-diphenylisoxazole | High | sciforum.net |

| Ethyl (E,Z)-2-chloro-2-(hydroxyimino)acetate | Ethynyltrimethylsilane | None | Ball-milling | Ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate | - | nih.gov |

This table presents a selection of reported reactions and is not exhaustive.

When alkenes are used as dipolarophiles, the 1,3-dipolar cycloaddition with nitrile oxides leads to the formation of isoxazolines, which are partially saturated isoxazole rings. nih.govmdpi.com These isoxazolines can be valuable intermediates that can be subsequently oxidized to isoxazoles if desired. The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkene. mdpi.com

Solid-phase synthesis has been employed to create libraries of isoxazoline (B3343090) derivatives through the cycloaddition of nitrile oxides with resin-bound alkenes. nih.gov This technique allows for the efficient generation of diverse molecular scaffolds. nih.gov Mechanochemical methods have also been successfully applied to the [3+2] cycloaddition of in situ generated nitrile oxides with alkenes, providing an environmentally friendly route to isoxazolines. tandfonline.comtandfonline.com

The following table provides examples of nitrile oxide-alkene cycloaddition reactions.

| Nitrile Oxide Precursor | Alkene | Catalyst/Reagent | Conditions | Product | Yield (%) | Ref |

| Resin-bound aldoxime | Allyl bromide | Lithium t-butoxide | - | Resin-bound isoxazoline | - | nih.gov |

| Aromatic aldoximes | Acrylate esters | Oxone, NaCl, Na2CO3 | Ball-milling, RT | Isoxazoline derivatives | up to 86 | tandfonline.com |

| α-Nitroketones | Various alkenes | Chloramine-T | CH3CN, 80 °C | 3-Benzoylisoxazolines | - | nih.gov |

This table illustrates the versatility of the nitrile oxide-alkene cycloaddition and is not a complete list of all possible reactions.

Condensation Reactions

Condensation reactions provide an alternative and classical approach to the isoxazole core. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydroxylamine (B1172632) derivative. youtube.com

The condensation of β-diketones, β-ketoesters, or α,β-unsaturated ketones with hydroxylamine or its salts is a fundamental method for synthesizing isoxazoles. youtube.comrsc.org The reaction of β-dimethylaminovinyl ketones with hydroxylamine hydrochloride, for example, offers a straightforward route to 3- and 5-substituted isoxazoles. researchgate.net

The pH of the reaction medium can significantly influence the outcome, particularly with unsymmetrical β-dicarbonyl compounds, leading to the formation of isomeric products. youtube.com Greener protocols have been developed, such as using agro-waste-derived catalysts in solvent-free conditions for the condensation of aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride to yield isoxazole derivatives. nih.gov

The table below showcases examples of condensation reactions for isoxazole synthesis.

| Carbonyl Compound | Hydroxylamine Derivative | Catalyst/Reagent | Conditions | Product | Yield (%) | Ref |

| Diethyl oxalate (B1200264) and Acetophenones | Hydroxylamine hydrochloride | Sodium ethoxide, then refluxing ethanol (B145695) | - | Isoxazole-linked esters | Good | rsc.org |

| Substituted 3-(dimethylamino)-1-(2-hydroxyphenyl)propenone | Hydroxylamine hydrochloride | - | Methanol, 65°C | Isoxazole derivatives | 65-90 | researchgate.net |

| Aromatic aldehydes, ethyl acetoacetate | Hydroxylamine hydrochloride | Water Extract of Orange Fruit Peel Ash (WEOFPA) | Glycerol, 60°C | 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones | 86-92 | nih.gov |

This table provides illustrative examples of condensation strategies for isoxazole ring formation.

Rearrangement Reactions

Rearrangement reactions represent a less common but synthetically valuable strategy for accessing the isoxazole scaffold. These transformations often involve the rearrangement of other heterocyclic systems or specifically substituted acyclic precursors.

One notable example is the photochemical rearrangement of isoxazoles themselves to generate highly reactive ketenimines, which can then be converted into other heterocyclic systems like pyrazoles. nih.gov While this is a transformation of a pre-existing isoxazole, it highlights the dynamic nature of the ring system.

A more direct synthesis involves the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which leads to the formation of substituted pyridines. beilstein-journals.org Although this specific example results in a different heterocyclic system, it demonstrates the potential of rearrangement pathways involving isoxazole precursors. A novel isoxazole to benzisoxazole rearrangement has also been reported, which, when combined with other reactions, allows for the synthesis of complex polycyclic molecules. acs.org

Due to the specific and often complex nature of rearrangement reactions leading to isoxazoles, a generalized data table is not as applicable as for the more common cycloaddition and condensation methods. The synthetic utility of these reactions is often demonstrated in the context of specific, multi-step synthetic sequences.

Metal-Catalyzed Synthetic Routes

Transition metal catalysis provides powerful tools for the synthesis of isoxazoles, often proceeding under mild conditions with high efficiency. Catalysts based on copper, gold, and molybdenum have been instrumental in developing novel pathways to these heterocyclic systems.

Copper catalysis is a versatile and economically viable option for synthesizing isoxazole rings. One of the most prominent methods is the copper(I)-catalyzed [3+2] cycloaddition of terminal alkynes with nitrile oxides, which are often generated in situ. eresearchco.com This approach is highly regioselective, typically yielding 3,5-disubstituted isoxazoles. organic-chemistry.org For the synthesis of the target compound, this would involve the reaction of a 3-methyl-1-butyne (B31179) with a suitable nitrile oxide precursor bearing a carboxylate group.

Another significant copper-catalyzed route is the intramolecular cyclization of propargylamines or alkynyl oxime ethers. organic-chemistry.orgacs.org For instance, propargylamines can be oxidized to the corresponding oximes, which then undergo a CuCl-mediated intramolecular cyclization to furnish the isoxazole core with broad functional group compatibility. organic-chemistry.orgthieme-connect.com Similarly, treatment of O-arylmethyl alkynyl oxime ethers with a copper(II) triflate (Cu(OTf)₂) catalyst can yield 3,4,5-trisubstituted isoxazoles through a sequential intramolecular addition and migration process. acs.org

| Catalyst | Reaction Type | Starting Materials | Product Type | Yield | Reference |

| CuCl | Oxidation/Intramolecular Cyclization | Propargylamines | 3,5-disubstituted isoxazoles | Good | organic-chemistry.orgthieme-connect.com |

| Cu(OTf)₂ (5 mol%) | Intramolecular Cyclization/Migration | Alkynyl oxime ethers | 3,4,5-trisubstituted isoxazoles | Good to Excellent | acs.org |

| Copper(I) | [3+2] Cycloaddition | Terminal alkynes and nitrile oxides | 3,5-disubstituted isoxazoles | High | eresearchco.comorganic-chemistry.org |

Gold catalysts, particularly gold(III) chloride (AuCl₃), have emerged as highly effective for the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles. organic-chemistry.orglookchem.com This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by strategically placing substituents on the acetylenic oxime precursor. lookchem.com The reaction proceeds under moderate conditions and provides excellent yields. The proposed mechanism involves the π-activation of the alkyne by the gold catalyst, followed by a 5-endo-dig cyclization and subsequent protodeauration to yield the aromatic isoxazole ring. lookchem.com This method is particularly noteworthy for its ability to handle terminal alkynes, leading to 3-substituted isoxazoles. lookchem.com

| Catalyst | Substrate | Product | Conditions | Yield | Reference |

| AuCl₃ | α,β-acetylenic oxime (internal alkyne) | 3,5-disubstituted isoxazole | Moderate | Good to Excellent | lookchem.com |

| AuCl₃ | α,β-acetylenic oxime (terminal alkyne) | 3-substituted isoxazole | Moderate | Good | lookchem.com |

| (IPr)AuCl (5 mol%) | 2-alkynone O-methyl oxime | 4-iodoisoxazole (with ICl) | Room Temperature | Moderate to Excellent | organic-chemistry.org |

Molybdenum complexes have been utilized in unique transformations to generate isoxazole structures. A remarkable example is a molybdenum-mediated synthesis that proceeds through a nitrosyl insertion into a π-allyl ligand. rsc.org This specific reaction of CpMo(CO)[η³-1-R′CHCH–CH(OH)R] complexes with nitrosonium tetrafluoroborate (B81430) results in the formation of 3,5-disubstituted isoxazoles. rsc.org

While less common for the direct formation of the isoxazole ring from acyclic precursors, molybdenum carbonyl (Mo(CO)₆) has been reported for mediating the ring expansion and rearrangement of pre-existing isoxazole systems into other heterocyclic structures, such as 1H-pyrrole-2,3-diones and 4-oxo-1,4-dihydropyridine-3-carboxylates. acs.orgresearchgate.net These transformations highlight the utility of molybdenum in manipulating the isoxazole scaffold itself.

Metal-Free Synthetic Approaches

Metal-free synthetic strategies provide an alternative pathway to isoxazoles, avoiding potential metal contamination in the final products. The cornerstone of these methods is the 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. nih.govrsc.org

Nitrile oxides are typically unstable and are generated in situ from precursors like aldoximes. researchgate.netresearchgate.net The oxidation of aldoximes can be achieved using various mild reagents, such as sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). The subsequent cycloaddition with an appropriate alkyne, such as one bearing an isopropyl group and a latent carboxylic acid, would lead to the desired isoxazole ring. nih.gov Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate these cycloaddition reactions, reducing reaction times from hours to minutes and often improving yields. nih.govrsc.org

| Reaction Type | Key Reagents | Conditions | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | Aldoximes, Alkynes, NaHCO₃ or Et₃N | Room Temperature, 12 h | 3,5-disubstituted isoxazoles | rsc.org |

| 1,3-Dipolar Cycloaddition | Aryl aldehydes, Hydroxylamine hydrochloride, TsN(Cl)Na·3H₂O, Alkynes | Microwave Irradiation | 3,5-disubstituted isoxazoles | nih.gov |

| Oxidative Heterocylization | Amines, tert-butyl nitrite, Alkynes | Not specified | Isoxazoles | organic-chemistry.org |

Functionalization and Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the isoxazole ring is a versatile functional handle, allowing for the synthesis of a wide array of derivatives through common organic transformations.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to its corresponding ester is a fundamental derivatization. This is most commonly achieved through the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol or methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comucalgary.ca The reaction is an equilibrium process, and it is typically driven to completion by using the alcohol as the solvent or by removing the water that is formed as a byproduct. ucalgary.cachemguide.co.uk For example, reacting 3-phenylisoxazole-5-carboxylic acid with 2-propanol can yield the corresponding isopropyl ester. nih.gov

Amidation: The synthesis of amides from the carboxylic acid moiety is crucial for creating peptidomimetics and other biologically relevant molecules. Direct amidation is achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. nih.gov Common coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents facilitate the formation of an amide bond under mild conditions. More recent methods have employed borate (B1201080) reagents, such as B(OCH₂CF₃)₃, for direct amidation, offering a procedure that can often be purified by simple filtration without the need for aqueous workup. nih.gov

| Transformation | Reagents | Conditions | Product | Reference |

| Esterification | Alcohol, H₂SO₄ (catalyst) | Heat/Reflux | Ester | masterorganicchemistry.comucalgary.ca |

| Amidation | Amine, EDC, DMAP | Room Temperature | Amide | nih.gov |

| Amidation | Amine, B(OCH₂CF₃)₃ | 80-100 °C | Amide | nih.gov |

| Amidation | Amine, Thionyl chloride (to form acyl chloride intermediate) | Not specified | Amide | google.com |

Hydrazinolysis and Hydrazide Formation

The conversion of carboxylic acid esters to hydrazides is a fundamental transformation in organic synthesis, providing a versatile intermediate for the construction of various heterocyclic systems and other functional groups. In the context of this compound, its corresponding esters, such as ethyl 3-isopropylisoxazole-5-carboxylate, can be readily converted to 3-isopropylisoxazole-5-carbohydrazide.

This transformation is typically achieved through hydrazinolysis, which involves the reaction of the ester with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol. The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group.

A general procedure for the synthesis of isoxazole-3-carbohydrazide (B1422720) derivatives involves stirring the corresponding isoxazole ester with an excess of hydrazine monohydrate in ethanol. researchgate.net The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product hydrazide often precipitates from the reaction mixture and can be isolated by filtration, followed by washing with a cold solvent to afford the pure product. researchgate.net While specific data for the 3-isopropyl derivative is not extensively detailed in the cited literature, the general applicability of this method to isoxazole esters is well-established. researchgate.netkuey.net

Table 1: Representative Conditions for Hydrazinolysis of Isoxazole Esters

| Ester Substrate | Reagents | Solvent | Reaction Conditions | Product | Reference |

| Isoxazole-3-carboxylate | Hydrazine monohydrate | Ethanol | Not specified | 3-Carbohydrazide derivative | researchgate.net |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | Not specified | Not specified | Malonohydrazide | nih.gov |

Nucleophilic Substitution Reactions

The isoxazole ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, although its reactivity is influenced by the substituents present on the ring. Nucleophilic substitution reactions on the this compound scaffold can be a powerful tool for introducing further diversity and creating novel analogs.

While the carboxylic acid group at the C5 position is generally not a good leaving group for nucleophilic aromatic substitution (SNAr), functionalization at other positions of the isoxazole ring is achievable. The C4 position of 3,5-disubstituted isoxazoles is known to undergo functionalization. For instance, Pd(II)-catalyzed C4-iodination of 3,5-disubstituted isoxazoles has been reported, providing a handle for further cross-coupling reactions. researchgate.net

Furthermore, direct C-H functionalization offers an atom-economical approach to introduce new substituents. Palladium-catalyzed C4-arylation of 3,5-disubstituted isoxazoles has been described, although the reactivity of isoxazoles with unsubstituted C4 and C5 positions in double C-H bond arylation has been explored more recently. researchgate.net

It's important to note that the presence of activating groups, such as nitro groups, significantly facilitates nucleophilic aromatic substitution on aromatic rings. nih.govchemtube3d.com While not directly applicable to the parent this compound, this principle can be utilized in synthetic strategies where a nitro group is temporarily introduced to direct substitution and subsequently removed or transformed.

Table 2: Examples of Nucleophilic Substitution on Isoxazole Rings

| Isoxazole Substrate | Reagent/Catalyst | Reaction Type | Product | Reference |

| 3,5-disubstituted isoxazoles | I2/Pd(OAc)2 | C4-iodination | 4-Iodo-3,5-disubstituted isoxazoles | researchgate.net |

| Ethyl isoxazole-3-carboxylate | Aryl bromides/Pd catalyst | C4,C5-diarylation | Ethyl C4,C5-diaryl-isoxazole-3-carboxylate | researchgate.net |

Homologation of the Carboxylic Acid

Homologation, the process of extending a carbon chain by a single methylene unit, can be a valuable strategy for modifying the carboxylic acid moiety of this compound to produce analogs with altered properties. A classical and widely used method for the one-carbon homologation of carboxylic acids is the Arndt-Eistert synthesis. researchgate.netzenodo.orgacgpubs.org

The Arndt-Eistert reaction involves a three-step sequence: nih.gov

Activation of the carboxylic acid: The carboxylic acid is first converted to a more reactive derivative, typically an acid chloride, by treatment with a reagent like thionyl chloride (SOCl₂).

Formation of a diazoketone: The activated acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone. It is crucial to use an excess of diazomethane to neutralize the HCl generated during this step. acgpubs.org

Wolff rearrangement and nucleophilic capture: The α-diazoketone undergoes a Wolff rearrangement, often promoted by a metal catalyst such as silver(I) oxide (Ag₂O) or photochemically, to generate a ketene (B1206846) intermediate. researchgate.net This highly reactive ketene is then trapped by a nucleophile present in the reaction mixture. If water is used as the nucleophile, the homologous carboxylic acid is obtained. Alternatively, using an alcohol or an amine as the nucleophile will yield the corresponding ester or amide, respectively. researchgate.net

While the Arndt-Eistert reaction is a powerful tool, the use of the highly toxic and explosive diazomethane necessitates careful handling and specialized equipment. Safer alternatives, such as the Kowalski ester homologation, have been developed. researchgate.net

Regioselectivity Control in Isoxazole Synthesis

The synthesis of 3,5-disubstituted isoxazoles, such as this compound, often relies on the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A key challenge in this approach is controlling the regioselectivity, as two different regioisomers can potentially be formed.

The regiochemical outcome of the 1,3-dipolar cycloaddition is governed by both electronic and steric factors of the reactants. Several strategies have been developed to achieve high regioselectivity in the synthesis of 3,5-disubstituted isoxazoles.

One common approach involves the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine. A novel one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles has been developed from α,β-unsaturated aldehydes or ketones and N-hydroxyl-4-toluenesulfonamide, which proceeds with high regioselectivity. nih.gov Another method utilizes the reaction of chalcones with hydroxylamine hydrochloride under microwave conditions with a solid support like K₂CO₃ to afford 3,5-diarylisoxazoles regioselectively. nih.gov

The use of deep eutectic solvents (DES) has also been explored for the regioselective synthesis of 3,5-disubstituted isoxazoles in a one-pot, three-component process from aldehydes and alkynes. abap.co.in This method offers an environmentally friendly alternative to traditional solvent systems. abap.co.in

Furthermore, complementary regioselective routes to 3,5-disubstituted isoxazoles from ynones have been reported. nveo.org One route involves the conversion of ynones to ynone O-methyl oximes followed by a palladium-catalyzed intramolecular cyclization. The other route proceeds through the formation of a 5-hydroxy-4,5-dihydroisoxazole intermediate from the reaction of the ynone with hydroxylamine, followed by acid-mediated dehydration. nveo.org These two routes can provide access to either of the two possible regioisomers from a single ynone precursor.

Table 3: Methods for Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

| Reactants | Reagents/Conditions | Regioselectivity | Product | Reference |

| α,β-Unsaturated aldehydes/ketones, N-hydroxyl-4-toluenesulfonamide | Mild conditions | High | 3-Substituted and 3,5-disubstituted isoxazoles | nih.gov |

| Aldehydes, Alkynes | Hydroxylamine, NCS, Deep Eutectic Solvent | High | 3,5-Disubstituted isoxazoles | abap.co.in |

| Ynones | 1. MeONH₂/Pd-catalyst2. NH₂OH/Acid | Complementary | Regioisomeric 3,5-disubstituted isoxazoles | nveo.org |

Stereoselective Synthesis of Isoxazole Derivatives

The introduction of stereocenters into the isoxazole framework is of significant interest for the development of chiral drugs and materials. While specific methodologies for the stereoselective synthesis of derivatives of this compound are not extensively documented in the reviewed literature, general principles and approaches for the synthesis of chiral isoxazole derivatives can be considered.

One strategy involves the use of chiral starting materials. For example, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized, where the stereochemistry of the final product is dictated by the chiral precursor. researchgate.net

Another approach is the use of chiral catalysts or auxiliaries in the key isoxazole-forming reaction. Asymmetric 1,3-dipolar cycloadditions have been employed to synthesize chiral isoxazolines, which can then be further transformed into isoxazoles.

While not directly leading to a chiral center on the isoxazole ring itself, the functionalization of the carboxylic acid group with a chiral amine or alcohol would result in a diastereomeric mixture that could potentially be separated.

It is important to note that the development of stereoselective methods for the synthesis of complex isoxazole derivatives is an active area of research, and new methodologies are continuously being reported.

Green Chemistry Principles in Isoxazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of isoxazoles, several green approaches have been developed to address the limitations of traditional methods, which often involve hazardous reagents, harsh conditions, and toxic solvents. kuey.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as reduced reaction times, increased yields, and enhanced selectivity. researchgate.netzenodo.orgabap.co.ineurekaselect.com The synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride has been shown to be significantly accelerated under microwave irradiation compared to conventional heating methods. researchgate.neteurekaselect.com This technique often leads to cleaner reactions with easier work-up procedures. abap.co.in

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of isoxazole derivatives. preprints.org Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures. preprints.org One-pot, three-component synthesis of isoxazolines and the synthesis of 4-(substituted-1H-pyrazol-4-yl)methylene)-3-isopropylisoxazol-5(4H)-ones have been successfully carried out under ultrasonic conditions. preprints.org

Use of Greener Solvents and Catalysts: Replacing conventional volatile organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Water and deep eutectic solvents (DES) have been successfully employed as reaction media for the synthesis of isoxazoles. abap.co.incore.ac.uk The use of biodegradable and recyclable catalysts, such as gluconic acid, has also been reported for the synthesis of isoxazol-5(4H)-ones. acgpubs.orgresearchgate.net

Table 4: Green Synthetic Approaches for Isoxazole Derivatives

| Green Chemistry Approach | Key Advantages | Example Application | Reference |

| Microwave Irradiation | Reduced reaction time, increased yield, higher selectivity | Synthesis of isoxazoles from chalcones | researchgate.neteurekaselect.com |

| Ultrasound Irradiation | Enhanced reaction rates, improved yields, milder conditions | One-pot synthesis of isoxazolines | nih.govpreprints.org |

| Green Solvents (Water, DES) | Environmentally benign, often recyclable | Regioselective synthesis of 3,5-disubstituted isoxazoles | abap.co.incore.ac.uk |

| Biocatalysts/Green Catalysts | Biodegradable, recyclable, reduced waste | Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones | acgpubs.orgresearchgate.net |

Chemical Reactivity and Transformation Pathways of 3 Isopropylisoxazole 5 Carboxylic Acid and Its Derivatives

Isoxazole (B147169) Ring Opening Reactions

The cleavage of the N-O bond in the isoxazole ring is a characteristic reaction that allows for the transformation of this heterocycle into a variety of acyclic and other heterocyclic systems. This process can be initiated by either reductive or basic conditions, leading to different product outcomes.

Reductive Ring Cleavage

Reductive cleavage of the isoxazole ring typically proceeds via hydrogenation, often catalyzed by transition metals such as palladium. This reaction breaks the weak N-O bond, leading to the formation of β-enaminoketones or related structures.

For instance, the palladium-catalyzed hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate results in a domino reaction involving deoxygenation followed by the reductive opening of the isoxazole ring to yield ethyl (Z)-2-amino-4-oxo-2-pentanoate. mdpi.com While this example does not feature a 3-isopropyl group, it demonstrates the general pathway for the reductive cleavage of isoxazole-3-carboxylates. The reaction proceeds under mild conditions, typically with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Another approach to reductive ring cleavage involves the use of molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water. This method has been shown to convert isoxazoles into β-aminoenones. beilstein-journals.org The irradiation of 3,5-dimethylisoxazole in the presence of triethylamine also leads to the reductive cleavage of the isoxazole ring. rsc.org

Table 1: Examples of Reductive Ring Cleavage of Isoxazole Derivatives

| Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | H₂, 10% Pd/C, EtOH, room temperature | Ethyl (Z)-2-amino-4-oxo-2-pentanoate | mdpi.com |

| 3,5-dimethylisoxazole | Irradiation, triethylamine, acetonitrile (B52724) | Not specified | rsc.org |

| Methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Mo(CO)₆, H₂O, MeCN | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylates | beilstein-journals.org |

Base-Mediated Ring Opening

The isoxazole ring, particularly when activated by electron-withdrawing groups, can undergo ring-opening reactions under basic conditions. This transformation often leads to the formation of α-cyano ketones or other rearranged products.

An example of a base-promoted isoxazole ring opening has been observed in the isoxazolo[4,5-b]pyridine system. In this case, a cyclization to a 3-formylisoxazolo[4,5-b]pyridine was followed by a base-promoted decarbonylation and isoxazole ring opening. beilstein-journals.org While this is an intramolecular example within a fused ring system, it highlights the susceptibility of the isoxazole moiety to cleavage under basic conditions, especially when a carbonyl or carboxyl group is present at the 3-position. The specific conditions for the base-mediated ring opening of 3-isopropylisoxazole-5-carboxylic acid are not extensively documented, but it is plausible that strong bases could initiate cleavage, potentially leading to a variety of acyclic products depending on the reaction conditions and the fate of the resulting intermediates.

Manipulation of Substituents on the Isoxazole Core

The functionalization of the isoxazole ring can also be achieved by modifying the existing substituents at the 3- and 5-positions. These transformations allow for the diversification of the isoxazole scaffold without cleaving the ring.

Lithiation and Subsequent Reactions

For example, alkyl-isoxazole-4-tertiary carboxamides undergo regioselective lateral metalation at the C-5 alkyl group. clockss.org This suggests that the protons on the carbon adjacent to the isoxazole ring are sufficiently acidic to be removed by a strong base like butyllithium. In the case of this compound, the methine proton of the isopropyl group would be the target for deprotonation. The resulting lithiated species could then be quenched with various electrophiles to introduce a range of substituents.

Table 2: Potential Electrophilic Quenching of Lithiated this compound

| Electrophile | Potential Product |

|---|---|

| D₂O | 3-(1-Deuterio-1-methylethyl)isoxazole-5-carboxylic acid |

| CH₃I | 3-(tert-Butyl)isoxazole-5-carboxylic acid |

| (CH₃)₂CO | 3-(1-(1-Hydroxy-1-methylethyl)-1-methylethyl)isoxazole-5-carboxylic acid |

| CO₂ | 3-(1-Carboxy-1-methylethyl)isoxazole-5-carboxylic acid |

Halogenation and Related Transformations

Halogenation of the isoxazole ring or its substituents can provide valuable intermediates for further functionalization, such as cross-coupling reactions. While direct halogenation of the isopropyl group might be challenging, decarboxylative halogenation of the carboxylic acid function is a known transformation for isoxazole systems.

A microwave-assisted, metal-free decarboxylative iodination and bromination of isoxazole-4-carboxylic acids has been reported using N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS) respectively. researchgate.netresearchgate.net This reaction replaces the carboxylic acid group with a halogen. Although this is a transformation of the carboxylic acid at the 4-position, it demonstrates a relevant halogenation pathway for isoxazole carboxylic acids. Applying similar principles to this compound could potentially lead to 5-halo-3-isopropylisoxazoles.

Isomerization Reactions

Isoxazole derivatives can undergo isomerization reactions, leading to the formation of other heterocyclic systems or constitutional isomers. These reactions can be promoted by heat, light, or catalysts.

One notable isomerization is the Fe(II)-catalyzed transformation of 4-acyl-5-methoxyisoxazoles into isoxazole-4-carboxylic esters. nih.gov This reaction proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which can then rearrange to either an isoxazole or an oxazole (B20620) depending on the conditions. nih.gov This type of "domino isoxazole-isoxazole isomerization" highlights the potential for skeletal rearrangements in the isoxazole system. nih.gov

Furthermore, the isomerization between 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole has been studied, indicating that substituents can migrate between the 3- and 5-positions of the isoxazole ring under certain conditions. researchgate.net While the mechanism for such a transformation involving an isopropyl and a carboxylic acid group would likely be different and more complex, it points to the possibility of accessing different isomers of this compound.

Isoxazole-Azirine-Oxazole Isomerization

The isomerization of isoxazoles to oxazoles via a transient 2H-azirine intermediate is a well-documented transformation that can be induced by thermal, photochemical, or catalytic methods. This rearrangement offers an atom-economical route to access different heterocyclic cores.

Thermal and Photochemical Isomerization:

Catalytic Isomerization:

Transition metal catalysts, particularly iron(II) complexes, have been shown to effectively catalyze the isomerization of isoxazoles to both other isoxazoles and oxazoles. For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles has been reported to yield isoxazole-4-carboxylic esters and amides. nih.govresearchgate.net Under milder conditions, a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine can be prepared, which can then be selectively isomerized to either an isoxazole under catalytic conditions or an oxazole via non-catalytic thermolysis. nih.govresearchgate.net While specific studies on this compound are limited, it is anticipated that its derivatives would undergo similar transformations. The general mechanism involves the coordination of the catalyst to the isoxazole, facilitating the cleavage of the weak N-O bond and subsequent rearrangement.

| Method | Conditions | Intermediate | Product | Key Factors |

|---|---|---|---|---|

| Thermal | High temperature (e.g., flash pyrolysis at 960 °C) | Vinyl nitrene, 2H-Azirine | Oxazole | Substituent effects, temperature |

| Photochemical | UV irradiation | 2H-Azirine | Oxazole, Ketenimine | Wavelength, substituents, solvent |

| Catalytic (Fe(II)) | Dioxane, 105 °C | 2H-Azirine | Isoxazole or Oxazole | Catalyst, temperature, solvent |

Coupling Reactions for Complex Molecular Architectures

The functional groups present in this compound, namely the carboxylic acid and the C-H bonds of the isoxazole ring, provide valuable handles for participating in various coupling reactions to construct more elaborate molecules.

Decarboxylative Coupling:

The carboxylic acid moiety at the 5-position can be utilized in palladium-catalyzed decarboxylative cross-coupling reactions. This transformation involves the extrusion of carbon dioxide and the formation of a new carbon-carbon or carbon-heteroatom bond. For instance, the decarboxylative coupling of azole-5-carboxylic acids with aryl halides has been reported to proceed efficiently using a bimetallic system of palladium and silver carbonate. mdpi.com This methodology allows for the direct arylation of the C5-position of the isoxazole ring, providing access to 3-isopropyl-5-arylisoxazoles.

Direct C-H Functionalization:

Palladium-catalyzed direct C-H arylation offers an alternative and atom-economical approach to functionalize the isoxazole core. Studies have shown that the C-H bond at the 5-position of isoxazoles can be selectively activated and coupled with aryl iodides. unam.mx This regioselectivity is a key advantage for specifically modifying the this compound scaffold, assuming the carboxylic acid group is either protected or tolerated by the reaction conditions.

Other Cross-Coupling Reactions:

Derivatives of this compound can be further elaborated through various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govacs.orgnih.govresearchgate.netbeilstein-journals.org For these reactions to occur, the isoxazole ring typically needs to be pre-functionalized with a halide or a triflate at the desired position (e.g., C4 or C5). The carboxylic acid group can be converted to an ester or amide to prevent interference with the catalytic cycle. These reactions are powerful tools for introducing a wide range of substituents, including aryl, vinyl, and alkynyl groups, onto the isoxazole core.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Decarboxylative Coupling | Aryl Halide | Palladium catalyst, Silver carbonate | 3-Isopropyl-5-arylisoxazole |

| Direct C-H Arylation | Aryl Iodide | Palladium catalyst, Activator (e.g., AgF) | 5-Aryl-3-isopropylisoxazole-5-carboxylic acid derivative |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Palladium catalyst, Base | Aryl/Vinyl-substituted isoxazole |

| Heck Coupling | Alkene | Palladium catalyst, Base | Vinyl-substituted isoxazole |

| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst, Copper co-catalyst, Base | Alkynyl-substituted isoxazole |

Chemo- and Regioselective Transformations

The presence of multiple functional groups in this compound—the carboxylic acid, the isopropyl group, and the isoxazole ring—necessitates careful consideration of chemo- and regioselectivity in its transformations.

Chemoselective Reactions of the Carboxylic Acid Group:

The carboxylic acid at the 5-position can be selectively transformed into a variety of other functional groups without affecting the isoxazole ring or the isopropyl group. Standard organic transformations such as esterification, amidation, and reduction to the corresponding alcohol can be achieved using appropriate reagents and conditions. For example, chemoselective reduction of the carboxylic acid in the presence of other reducible groups can be accomplished using specific reducing agents that are mild enough not to cleave the N-O bond of the isoxazole ring. rsc.orgmdpi.com

Regioselective Functionalization of the Isoxazole Ring:

The isoxazole ring itself can undergo regioselective transformations. As mentioned earlier, direct C-H functionalization often occurs selectively at the C5-position. Furthermore, the reactivity of the C4-position can be exploited. For instance, allylic-allylic alkylation of 3,5-dimethyl-4-nitroisoxazole has been demonstrated, showcasing the nucleophilic character of the C4-position in certain derivatives. acs.orgnih.gov While the isopropyl group at C3 is generally less reactive, its directing effects could influence the regioselectivity of electrophilic substitution reactions on the isoxazole ring, should the conditions be forcing enough to overcome the inherent electron deficiency of the ring.

Transformations Involving the Isoxazole Ring:

The isoxazole ring can serve as a masked functional group that can be unveiled under specific conditions. For example, reductive cleavage of the N-O bond, often achieved through catalytic hydrogenation, can lead to the formation of β-enaminones. This transformation completely alters the heterocyclic core and provides access to a different class of compounds. The conditions for such a transformation would need to be carefully controlled to avoid reduction of the carboxylic acid group if it is to be retained. In some cases, the isoxazole moiety can be transformed into a dicarboxylic acid derivative, highlighting its utility as a synthetic surrogate. acs.orgnih.gov

| Reaction Type | Target Site | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|---|

| Esterification | Carboxylic Acid | Alcohol, Acid catalyst | Ester | Chemoselective for COOH |

| Amidation | Carboxylic Acid | Amine, Coupling agent | Amide | Chemoselective for COOH |

| Reduction | Carboxylic Acid | Selective reducing agents (e.g., NaBH₄ with activation) | Alcohol | Chemoselective for COOH |

| Direct C-H Arylation | C5-H of Isoxazole | Aryl Iodide, Pd catalyst | 5-Aryl isoxazole | Regioselective for C5 |

| Ring Cleavage | Isoxazole N-O bond | Catalytic Hydrogenation (e.g., Pd/C, H₂) | β-enaminone | Transformation of the ring |

Advanced Applications in Medicinal Chemistry and Drug Discovery

Isoxazole (B147169) Scaffolds as Privileged Pharmacophores

The isoxazole nucleus is considered a "privileged pharmacophore" in drug discovery. nih.gov This designation is due to its versatile chemical properties and its presence in a wide array of biologically active compounds. rsc.org The distinct structure of the isoxazole ring allows its derivatives to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions. rsc.org This versatility has led to the incorporation of the isoxazole scaffold into numerous commercially available drugs with diverse therapeutic applications. researchgate.netnih.gov

Examples of drugs that feature the isoxazole ring include the antibiotic sulfamethoxazole, the anti-inflammatory agent valdecoxib, the antirheumatic drug leflunomide, and the anticonvulsant zonisamide. researchgate.netnih.goveurekaselect.com The isoxazole moiety is also a key component in several β-lactamase resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. researchgate.netwikipedia.org The wide range of biological activities associated with isoxazole-containing compounds—spanning from antimicrobial and anti-inflammatory to anticancer and CNS effects—underscores its importance as a foundational structure in medicinal chemistry. researchgate.netresearchgate.net

Derivatization Strategies for Enhanced Bioactivity and Selectivity

The core structure of 3-isopropylisoxazole-5-carboxylic acid offers multiple points for chemical modification to enhance its biological activity and selectivity. A primary strategy involves the derivatization of the carboxylic acid group. nih.gov The most common reaction for modifying carboxylic acids is amidation, which can alter the compound's physicochemical properties, such as solubility and ability to cross biological membranes. nih.gov

For instance, the carboxylic acid can be converted into an amide by reacting it with various amines. This transformation can lead to derivatives with improved potency and target specificity. Another approach is the synthesis of ester derivatives. The reaction of 3-phenylisoxazole-5-carboxylic acid with 2-propanol, for example, yields isopropyl 3-phenylisoxazole-5-carboxylate. nih.gov Such modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the lead compound's pharmacokinetic profile. nih.gov By systematically altering the substituents on the isoxazole ring and modifying the carboxylic acid moiety, chemists can fine-tune the molecule's interaction with its biological target, potentially leading to more potent and selective drug candidates. nih.gov

Target Identification and Mechanism of Action Studies

Identifying the specific biological targets and understanding the mechanism of action are critical steps in drug development. Derivatives of this compound have been investigated for their effects on various enzymes, receptors, and molecular pathways.

Isoxazole derivatives have shown significant potential as enzyme inhibitors, a common mechanism for therapeutic intervention.

Carbonic Anhydrase (CA) Inhibition : A series of isoxazole derivatives were synthesized and tested for their ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes like pH homeostasis. nih.govacs.org One compound, designated AC2, demonstrated the most promising inhibitory activity against CA, with an IC50 value of 112.3 ± 1.6 μM. nih.govacs.org Another compound, AC3, also showed significant inhibition. nih.govacs.org

Cyclooxygenase (COX) Inhibition : The COX enzymes are key targets for anti-inflammatory drugs. A study of novel isoxazole derivatives found that several compounds were potent inhibitors of COX-2. nih.gov Specifically, compounds C3, C5, and C6 were identified as the most effective COX-2 inhibitors in the series, making them candidates for selective anti-inflammatory agents. nih.gov The search for new COX inhibitors is driven by the need for drugs with improved safety profiles compared to existing medications. nih.gov

Xanthine (B1682287) Oxidase (XO) Inhibition : Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its inhibition is a key strategy for treating gout. A study of 5-phenylisoxazole-3-carboxylic acid derivatives revealed that many of these compounds could inhibit xanthine oxidase at micromolar or even submicromolar concentrations. nih.gov Molecular modeling of the most potent compounds provided insights into their binding mode, aiding the design of new non-purine XO inhibitors. nih.gov

Table 1: Enzyme Inhibition by Isoxazole Derivatives

| Compound/Derivative Class | Target Enzyme | Key Findings | IC50 Value |

|---|---|---|---|

| Isoxazole derivative AC2 | Carbonic Anhydrase (CA) | Most promising inhibitory activity in the tested series. nih.govacs.org | 112.3 ± 1.6 μM nih.govacs.org |

| Isoxazole derivative AC3 | Carbonic Anhydrase (CA) | Second most effective inhibitor in the series. nih.govacs.org | 228.4 ± 2.3 μM nih.govacs.org |

| Isoxazole derivatives C3, C5, C6 | Cyclooxygenase-2 (COX-2) | Found to be the most potent COX-2 inhibitors among the tested compounds. nih.gov | Not specified |

| 5-phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase (XO) | Exhibited potency in the micromolar to submicromolar range. nih.gov | Not specified |

Derivatives of isoxazole have been designed to interact with specific receptors, acting as either activators (agonists) or blockers (antagonists).

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) : New isoxazole derivatives have been designed as potential ligands for nicotinic acetylcholine receptors, which are implicated in pain and neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov One compound, 2-(3-methyl-5-isoxazolyl)pyridine, showed a significant analgesic profile that was partially blocked by a nicotinic antagonist, suggesting it acts through this receptor. nih.gov

AMPA Receptors : Isoxazole-4-carboxamide derivatives have been studied as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in pain transmission. mdpi.com Certain derivatives were found to be potent inhibitors of AMPA receptor activity, highlighting their potential as non-opioid analgesics. mdpi.com

Orexin (B13118510) Receptors : The orexin system plays a role in regulating wakefulness. Suvorexant, an approved insomnia medication, is an antagonist of the orexin-2 receptor (OX2R) and contains an oxazole (B20620) ring, a related heterocycle, demonstrating the utility of these scaffolds in targeting G protein-coupled receptors. rsc.org

Beyond single targets, isoxazole derivatives can modulate complex molecular pathways involved in disease.

Inflammatory Pathways : Many isoxazole derivatives exhibit anti-inflammatory properties by interfering with inflammatory signaling. mdpi.comorientjchem.org They have been shown to inhibit the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.com For example, certain 4,5-diarylisoxazol-3-carboxylic acids act as leukotriene synthesis inhibitors. mdpi.com Leflunomide, a known isoxazole drug, can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1. mdpi.com

Cancer Signaling Pathways : Isoxazole compounds are being investigated as small molecule inhibitors (SMIs) for cancer therapy. espublisher.com They have the potential to interfere with intracellular signaling pathways that are crucial for cancer cell growth and survival. espublisher.com For instance, N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been developed as inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a target in certain types of leukemia. nih.gov

Therapeutic Potential of this compound Derivatives

The diverse biological activities of isoxazole derivatives translate into a broad range of therapeutic possibilities. Based on their mechanisms of action, derivatives stemming from the this compound scaffold hold promise in several key areas:

Anti-inflammatory Agents : Given their demonstrated ability to inhibit COX and LOX enzymes and modulate inflammatory pathways, these derivatives are strong candidates for the development of new anti-inflammatory drugs. nih.govmdpi.com

Anticancer Therapeutics : The capacity of isoxazole compounds to act as enzyme inhibitors (e.g., kinase inhibitors) and modulate cancer signaling pathways makes them a promising avenue for oncology research. researchgate.netespublisher.com

Analgesics : By targeting nAChR and AMPA receptors, isoxazole derivatives present an opportunity to develop novel pain management therapies, potentially with fewer side effects than current options. nih.govmdpi.com

Immunomodulators : The ability of some isoxazole compounds to regulate immune functions, including both immunosuppressive and immunostimulatory effects, suggests their potential use in treating autoimmune diseases or as adjuvants in therapies. mdpi.comnih.gov

CNS Disorders : The interaction of isoxazole derivatives with receptors in the central nervous system, such as orexin and nicotinic receptors, indicates their potential for treating conditions like insomnia and neurodegenerative diseases. rsc.orgnih.govmdpi.com

Anti-Infective Agents

The isoxazole scaffold is a key component in several clinically used anti-infective drugs. epa.gov Derivatives of this compound have been investigated for their potential to combat a variety of infectious diseases caused by bacteria, fungi, mycobacteria, viruses, and protozoa.

While research directly on this compound is limited, the broader class of isoxazole derivatives has demonstrated significant antibacterial potential. epa.govnih.gov For instance, hybrid molecules combining the isoxazole and triazole rings have shown efficacy against pathogenic bacterial strains. rsc.org In one study, a triazole-isoxazole hybrid, compound 7b, exhibited potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. rsc.org

The antibacterial activity of isoxazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. Some isoxazole-containing compounds, for example, function as bacteriostatic agents by inhibiting protein synthesis or metabolic pathways, while others act as bactericidal agents by targeting the bacterial cell wall or membrane. epa.gov The substitution pattern on the isoxazole ring plays a crucial role in determining the antibacterial spectrum and potency. For example, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been shown to enhance antimicrobial activity. nih.gov

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Isoxazole-Triazole Hybrid 7b | Escherichia coli ATCC 25922 | Not specified, but stronger than standard antibiotics | rsc.org |

| Isoxazole-Triazole Hybrid 7b | Pseudomonas aeruginosa | Not specified, but stronger than standard antibiotics | rsc.org |

| PUB9 | Staphylococcus aureus | <0.25 | nih.gov |

| PUB10 | Staphylococcus aureus | >250 | nih.gov |

MIC: Minimum Inhibitory Concentration

The isoxazole nucleus is a well-established pharmacophore in antifungal drug design. nih.gov A number of 3,5-disubstituted isoxazole derivatives have been synthesized and evaluated for their antifungal properties against various Candida species. nih.gov In a study investigating nitrofuran-based isoxazoles, several compounds displayed notable activity. For instance, compound 14o was identified as the most active against Candida parapsilosis with a minimal inhibitory concentration (MIC) of 3.4 μM. nih.gov Another derivative, compound 14p, was active against all tested Candida strains, with an MIC of 17.5 μM against C. glabrata, which was lower than the reference drug fluconazole. nih.gov

Furthermore, a series of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines have demonstrated moderate to potent in vitro activity against a broad spectrum of dermatophytes, yeasts, and systemic fungi. nih.gov The antifungal activity of these compounds highlights the potential of the isoxazole scaffold in developing new treatments for fungal infections.

Table 2: Antifungal Activity of Selected Isoxazole Derivatives

| Compound | Fungal Strain | Activity (MIC) | Reference |

| Compound 14o | Candida parapsilosis | 3.4 μM | nih.gov |

| Compound 14p | Candida glabrata | 17.5 μM | nih.gov |

| Chloro-fluorophenyl-isoxazole carboxamide 2c | Candida albicans | 2.0 mg/ml | nih.gov |

MIC: Minimum Inhibitory Concentration

Derivatives of 3-isoxazolecarboxylic acid esters have emerged as a highly potent and versatile class of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov These compounds have shown submicromolar in vitro activity against replicating Mtb, which is comparable to current first-line anti-TB drugs. Significantly, some of these derivatives also exhibit low micromolar activity against non-replicating Mtb, a phenotype that is crucial for shortening the lengthy treatment duration of tuberculosis.

One notable derivative, 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, demonstrated excellent activity against both replicating and non-replicating Mtb, with a minimum inhibitory concentration (MIC) of 0.9 µM and 12.2 µM, respectively. nih.gov Structure-activity relationship (SAR) studies have revealed that the ester group may function as a prodrug, with the corresponding carboxylic acid showing increased activity in the acidic environment of tuberculous lesions. nih.gov Furthermore, these isoxazole derivatives maintain their activity against Mtb strains resistant to common drugs like isoniazid, rifampin, and streptomycin.

Table 3: In Vitro Antitubercular Activity of Selected Isoxazole Derivatives against M. tuberculosis H37Rv

| Compound | Activity (MIC in µM) | Reference |

| 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester | 0.9 (replicating), 12.2 (non-replicating) | nih.gov |

| Benzyloxy, benzylamino, and phenoxy derivatives of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters | Nanomolar to low micromolar range | |

| Various 1,2,4-triazole-3-mercaptoacetic acid derivatives | 19-24% inhibition at 6.25 µg/ml |

MIC: Minimum Inhibitory Concentration

The isoxazole scaffold has been incorporated into various molecules demonstrating a broad spectrum of antiviral activities. While specific data for this compound is not extensively documented, related isoxazole derivatives have shown promise against several viruses.

For instance, a series of 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides were synthesized and evaluated for their activity against human influenza A virus. One of the most active compounds, (E)-2-allyloxyimino-2-cyano-N-(5-tert-butyl-2-isoxazolin-3-ylmethyl)acetamide, exhibited an EC50 of 3 µg/mL in vitro. In another study, isoxazol-4-carboxa piperidyl derivatives were designed as inhibitors of the influenza A virus nucleoprotein, with some compounds showing more potent activity than the standard drug ribavirin (B1680618). nih.gov

Furthermore, isoxazole nucleosides have been synthesized and tested against a panel of viruses, showing activity against herpes simplex viruses 1 and 2 (HSV-1 and HSV-2), as well as several RNA viruses like Coxsackie B3, vesicular stomatitis virus (VSV), and Encephalomyocarditis virus (EMCV). Some of these nucleoside analogues demonstrated antiviral potencies two- to four-fold better than the reference drug ribavirin against the tested RNA viruses. Additionally, certain 3,5-disubstituted isoxazoles have been identified as effective in vitro against rhinovirus type 2 and poliovirus type 2.

Table 4: Antiviral Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Virus | Activity | Reference |

| (E)-2-allyloxyimino-2-cyano-N-(5-tert-butyl-2-isoxazolin-3-ylmethyl)acetamide | Human influenza A virus | EC50 = 3 µg/mL | |

| Isoxazol-4-carboxa piperidyl derivatives | Influenza A virus (A/PR/8/34 H1N1) | More potent than ribavirin | nih.gov |

| Isoxazole nucleosides (compounds 7c and 7d) | Coxsackie B3, VSV, EMCV | 2- to 4-fold better than ribavirin | |

| 3,5-disubstituted isoxazoles (compound 32) | Rhinovirus type 2, Poliovirus type 2 | More effective than 4',6-dichloroflavan |

EC50: Half-maximal effective concentration

Isoxazole derivatives have shown significant promise as antileishmanial agents. nih.gov A variety of substituted isoxazoles have been synthesized and evaluated for their in vitro activity against different Leishmania species.

In one study, a series of 3,5-disubstituted-isoxazole analogs based on nitrofuran scaffolds were tested against Leishmania (Leishmania) amazonensis. nih.gov Several compounds demonstrated potent activity against the amastigote form of the parasite. For example, compound 14p exhibited strong activity with a half-maximal inhibitory concentration (IC50) of 0.6 μM and a selectivity index (SI) of 5.2. nih.gov Another compound in the aromatic series, a trimethoxy isoxazole derivative (14g), showed an IC50 of 1.2 μM with a high selectivity index of 20.2. nih.gov

Furthermore, 3,4,5-trisubstituted isoxazole derivatives have been synthesized and evaluated against L. amazonensis and Trypanosoma cruzi. Many of these compounds displayed antiproliferative activity with IC50 values less than 50 μM. The isoxazole core is considered a privileged structure in the discovery of new and potent leishmanicidal agents.

**Table 5: Antileishmanial Activity of Selected Isoxazole Derivatives against *L. amazonensis***

| Compound | Form | Activity (IC50 in µM) | Selectivity Index (SI) | Reference |

| Compound 14p | Amastigote | 0.6 | 5.2 | nih.gov |

| Compound 14g | Amastigote | 1.2 | 20.2 | nih.gov |

| Compound 14o | Amastigote | 8.5 | 8.0 | nih.gov |

| Compound 15 | Promastigote | 2.0 | >250 | |

| Compound 16 | Promastigote | 3.3 | >250 |

IC50: Half-maximal inhibitory concentration; SI: Selectivity Index

Anti-Cancer Agents

The isoxazole scaffold has gained considerable attention in oncology research due to the anticancer potential of its derivatives with minimal side effects. Isoxazole-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization.

A series of isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against several cancer cell lines. Compounds 2d and 2e were particularly effective against Hep3B liver cancer cells, with IC50 values around 23 μg/ml. Compound 2d also showed the highest activity against HeLa cervical cancer cells, with an IC50 of 15.48 μg/ml. In another study, chloro-fluorophenyl-isoxazole carboxamide derivatives displayed moderate to potent cytotoxic activity against a panel of cancer cell lines, with IC50 values ranging from 0.107 to 77.83 μg/ml. nih.gov For instance, compound 2b was highly potent against the HeLa cell line with an IC50 value of 0.11 μg/ml, which is lower than that of the standard anticancer drug Doxorubicin. nih.gov

The versatility of the isoxazole ring allows for the synthesis of diverse derivatives with promising anticancer properties, making it a valuable scaffold in the development of new cancer therapies.

Table 6: Cytotoxic Activity of Selected Isoxazole Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| Compound 2d | Hep3B (Liver) | ~23 μg/ml | |

| Compound 2e | Hep3B (Liver) | ~23 μg/ml | |

| Compound 2d | HeLa (Cervical) | 15.48 μg/ml | |

| Compound 2a | MCF-7 (Breast) | 39.80 μg/ml | |

| Compound 2b | HeLa (Cervical) | 0.11 μg/ml | nih.gov |

| Compound 2a | Hep3B (Liver) | 2.774 μg/ml | nih.gov |

| Compound 2b | Hep3B (Liver) | 3.621 μg/ml | nih.gov |

| Compound 2c | MCF-7 (Breast) | 1.59 μg/ml | nih.gov |

IC50: Half-maximal inhibitory concentration

Anti-Inflammatory and Analgesic Properties

While direct and extensive research on the anti-inflammatory and analgesic properties of this compound itself is not widely documented in publicly available literature, the broader class of isoxazole and its bioisosteric cousins, the oxadiazoles, have demonstrated significant potential in this therapeutic area. Numerous derivatives of these five-membered heterocyclic rings are recognized for their ability to modulate inflammatory pathways and alleviate pain.

The isoxazole moiety is a key structural feature in several compounds with established anti-inflammatory and analgesic effects. For instance, the well-known COX-2 inhibitor, Valdecoxib, features an isoxazole ring. The anti-inflammatory and analgesic activities of many isoxazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research into related structures, such as 3-aryl-5-isopropyl-1,2,4-oxadiazoles, has shown that these compounds can exhibit considerable anti-inflammatory activity, with some derivatives showing efficacy comparable to that of aspirin (B1665792) in preclinical models. This suggests that the isopropyl group, also present in this compound, can be a favorable substituent for this type of biological activity. Similarly, studies on various isoxazole carboxamide derivatives have revealed low to moderate analgesic activity in animal models, indicating that the isoxazole scaffold is a promising starting point for the development of new pain management therapies. The mechanism for some of these analgesic effects appears to be independent of opioid receptors, pointing towards alternative pathways for pain relief.

Neurological and Neurodegenerative Disorder Therapeutics

The potential application of this compound extends into the complex field of neurological and neurodegenerative disorders. Its activity is primarily linked to the modulation of ion channels, which plays a crucial role in neuronal excitability and signaling.

One of the key findings for this compound, also referred to as 3IPA, is its role as an inhibitor of voltage-gated calcium channels. mdpi.com It has been shown to be effective in the context of neuropathic pain, a debilitating condition that arises from damage to the nervous system. mdpi.com The compound is thought to exert its analgesic effects by binding to T-type calcium channels, thereby regulating the influx of calcium ions into neurons. mdpi.com By reducing neuronal excitability through this mechanism, as well as by inhibiting voltage-gated potassium channels and glutamate (B1630785) release, 3IPA presents a novel approach for treating neuropathic pain. mdpi.com

GABAergic and NMDA Receptor Interactions

The isoxazole ring is a well-established bioisostere for the carboxylate group of the neurotransmitter GABA, and many isoxazolol analogs are known GABA receptor agonists. nih.gov For example, the 3-isoxazolol ring is considered a good mimic of the carboxylic function of GABA. nih.gov Conversely, N-methyl-D-aspartate (NMDA) receptors, which are a subtype of glutamate receptors, are also targets for isoxazole-containing compounds. nih.govnih.gov The naturally occurring amino acid ibotenic acid, which contains a 3-hydroxyisoxazole ring, is an agonist of the NMDA receptor. nih.gov NMDA receptor antagonists are a class of drugs that inhibit the action of the NMDA receptor and have applications as anesthetics and in the treatment of various neurological conditions. patsnap.comwikipedia.org Given that this compound has been noted to reduce glutamate release, it may indirectly modulate NMDA receptor activity, although further research is required to elucidate a direct interaction. mdpi.com

Neuroprotective Effects

The neuroprotective effects of a compound are its ability to preserve the structure and function of neurons in the face of injury or disease. The action of this compound as an inhibitor of voltage-gated calcium channels and a reducer of glutamate release provides a strong basis for its neuroprotective potential. mdpi.com Excessive influx of calcium and high levels of glutamate are key contributors to excitotoxicity, a process that leads to neuronal cell death in a variety of neurological conditions, including stroke and traumatic brain injury. By mitigating these processes, this compound could help protect neurons from damage. mdpi.comwikipedia.org

Immunomodulatory Activity

The isoxazole nucleus is not only relevant for its anti-inflammatory and neurological applications but also for its ability to modulate the immune system. A review of various isoxazole derivatives has revealed a broad spectrum of immunoregulatory properties, including immunosuppressive, immunostimulatory, and anti-inflammatory activities. nih.govdrughunter.comresearchgate.net These compounds have been evaluated in a range of experimental models, demonstrating their potential to influence immune responses at low, non-toxic doses. nih.govdrughunter.com

Depending on the specific substitutions on the isoxazole ring, derivatives can exhibit opposing immunological functions. patsnap.com For example, certain N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have shown immunosuppressive activity, while other modifications at the 4-position of 5-amino-3-methyl-4-isoxazolecarboxylic acid have led to compounds with immunostimulatory properties. patsnap.com This highlights the chemical tractability of the isoxazole scaffold in designing molecules with specific immunomodulatory profiles. While direct studies on the immunomodulatory activity of this compound are yet to be published, the established activities of its structural relatives suggest that it is a promising candidate for investigation in this field.

Carboxylic Acid Bioisosterism in Drug Design

The carboxylic acid group is a common functional group in many biologically active molecules. However, its presence can sometimes lead to suboptimal pharmacokinetic properties, such as poor metabolic stability, low membrane permeability, and potential toxicity. nih.govresearchgate.net Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a key tool in medicinal chemistry to overcome these challenges. drughunter.com

The carboxylic acid moiety of this compound can be replaced with various bioisosteres to potentially enhance its drug-like properties while retaining or improving its biological activity. drughunter.comresearchgate.net Common non-classical bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and other acidic heterocycles like 3-hydroxyisoxazole. nih.govdrughunter.com

Impact on Pharmacological Profile and ADME

The replacement of a carboxylic acid with a bioisostere can have a profound impact on a molecule's pharmacological profile and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net The choice of bioisostere is highly context-dependent, and the outcome of such a replacement is not always predictable. drughunter.com

For example, replacing a carboxylic acid with a tetrazole ring can maintain a similar acidity (pKa) and may increase lipophilicity. drughunter.com However, this does not always translate to better membrane permeability due to the potential for strong hydrogen bonding and high desolvation energies. drughunter.com Sulfonamides, another class of carboxylic acid bioisosteres, are significantly weaker acids and can offer improved metabolic stability and membrane permeability. drughunter.com

The following table provides a comparison of the physicochemical properties of carboxylic acid and some of its common bioisosteres, illustrating the changes in acidity (pKa) and lipophilicity (LogP) that can influence the ADME profile of a drug candidate.

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Its Bioisosteres

| Functional Group | General Structure | Typical pKa | Typical LogP (relative) | Key ADME Considerations |

|---|---|---|---|---|

| Carboxylic Acid | R-COOH | 4-5 | Baseline | Can have poor oral absorption and be prone to glucuronidation. |

| Tetrazole | R-CN4H | 4.5-4.9 | Higher | Increased lipophilicity but permeability can be limited by desolvation energy. |

| Sulfonamide | R-SO2NH2 | 9-10 | Higher | Weaker acid, improved metabolic stability and permeability. |

| 3-Hydroxyisoxazole | R-(C3H2NO)-OH | ~4-5 | Variable | Planar, acidic heterocycle used in neurotransmitter analogues. |